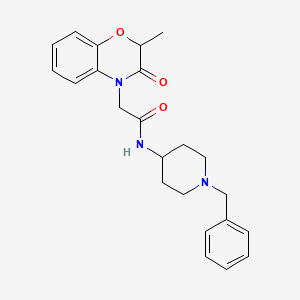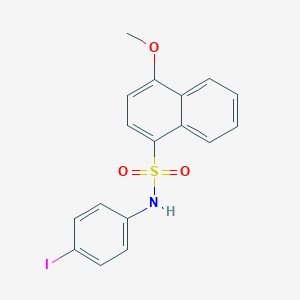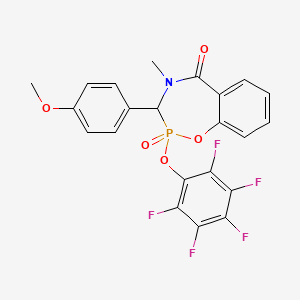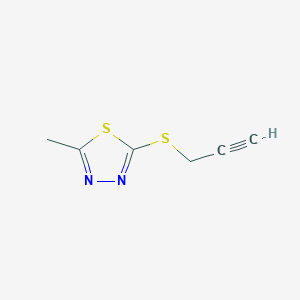
2-methyl-N-(6-methylpyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(6-methylpyridin-2-yl)propanamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of molecules known as amides, which are widely used in organic chemistry for their diverse properties.
Mécanisme D'action
2-methyl-N-(6-methylpyridin-2-yl)propanamide exerts its therapeutic effects by modulating various cellular pathways. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory responses. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(6-methylpyridin-2-yl)propanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has good stability under normal laboratory conditions. This compound has been shown to have low toxicity in various cell lines and animal models. However, this compound has certain limitations for lab experiments. This compound has poor solubility in water, which can limit its use in certain experiments. This compound also has limited bioavailability, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(6-methylpyridin-2-yl)propanamide. One potential direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another potential direction is the investigation of the role of this compound in the regulation of autophagy, a cellular process that is involved in the maintenance of cellular homeostasis. Additionally, the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer and cardiovascular diseases, is an important future direction.
Méthodes De Synthèse
2-methyl-N-(6-methylpyridin-2-yl)propanamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylpyridine with 2-bromoacetone, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with N-methylpropanamide, resulting in the formation of this compound.
Applications De Recherche Scientifique
2-methyl-N-(6-methylpyridin-2-yl)propanamide has been extensively studied for its therapeutic potential in various diseases. Recent studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammation process. The inhibition of COX-2 has been linked to the prevention of various diseases, including cancer and cardiovascular diseases.
Propriétés
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-6-4-5-8(3)11-9/h4-7H,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGQXJSFNWJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)


![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
